molecular formula C25H26N2O3S B6570706 4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946266-34-8

4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6570706
CAS RN: 946266-34-8
M. Wt: 434.6 g/mol
InChI Key: PCXVCEKMZMQKEE-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

4-Butoxy-N-tetrahydroquinolin-7-ylbenzamide has been studied extensively for its potential applications in medical and pharmaceutical research. It has been used as a model compound to study the structure-activity relationships of quinoline derivatives and as a tool to explore the mechanism of action of these compounds. It has also been used as a starting material for the synthesis of a variety of other quinoline derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-tetrahydroquinolin-7-ylbenzamide is not yet fully understood. However, it is believed that the compound binds to the active site of an enzyme or receptor, resulting in a conformational change which alters the activity of the enzyme or receptor. This binding is likely mediated by hydrogen bonding and/or hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Butoxy-N-tetrahydroquinolin-7-ylbenzamide are not yet fully understood. However, it has been observed to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential therapeutic applications in the treatment of diseases related to acetylcholine imbalance, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

4-Butoxy-N-tetrahydroquinolin-7-ylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that the compound is not water soluble and must be used in an organic solvent such as dichloromethane or toluene.

Future Directions

The potential applications of 4-Butoxy-N-tetrahydroquinolin-7-ylbenzamide are vast and are yet to be fully explored. One promising area of research is the development of new drugs based on the compound’s structure. Additionally, further research could be conducted to explore its potential therapeutic applications in the treatment of diseases related to acetylcholine imbalance, such as Alzheimer’s disease. Finally, the compound could be used as a tool to study the structure-activity relationships of quinoline derivatives and to explore the mechanism of action of these compounds.

Synthesis Methods

4-Butoxy-N-tetrahydroquinolin-7-ylbenzamide can be synthesized through a variety of methods. One common method is the condensation of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline with 4-butoxybenzoyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction is carried out in an inert solvent such as dichloromethane or toluene at room temperature. The resulting product is a white solid which can be purified by recrystallization.

properties

IUPAC Name

4-butoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-3-15-30-21-12-9-19(10-13-21)24(28)26-20-11-8-18-6-4-14-27(22(18)17-20)25(29)23-7-5-16-31-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXVCEKMZMQKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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